SC-53116

5-HT4 Agonism Potency Comparison Structure-Activity Relationship

SC-53116 is the first selective 5-HT4 receptor agonist (EC50 23 nM) and an essential pharmacological tool for dissecting 5-HT4-mediated functions. Unlike mixed-activity agents (cisapride, mosapride), SC-53116 provides pure receptor activation. Its unique tissue-specific profile—potent partial agonist in rat esophagus (EC50 91 nM) yet antagonist in human colon—makes it irreplaceable for functional selectivity and species-difference studies. Researchers use it as the reference agonist for serotonergic-cholinergic cognitive enhancement research and as a benchmark in SAR programs. Choose SC-53116 to ensure experimental reproducibility and valid comparative data in GI prokinetic and CNS research.

Molecular Formula C16H22ClN3O2
Molecular Weight 323.82 g/mol
CAS No. 141196-99-8
Cat. No. B1680874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-53116
CAS141196-99-8
Synonyms4-amino-5-chloro-N-((hexahydro-1H-pyrrolizin-1-yl)methyl)-2-methoxybenzamide hydrochloride
SC 53116
SC-53116
Molecular FormulaC16H22ClN3O2
Molecular Weight323.82 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N
InChIInChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1
InChIKeyGAYSOZKZPOVDSB-HZMBPMFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC-53116 (CAS 141196-99-8): Potent 5-HT4 Receptor Agonist for Neurological and GI Research


SC-53116 is a substituted benzamide derivative and a selective agonist of the serotonin 5-HT4 receptor subtype [1]. It is recognized as the first selective agonist identified for the 5-HT4 receptor, which is a G-protein-coupled receptor positively coupled to adenylate cyclase [2]. The compound has been widely utilized as a pharmacological tool to dissect 5-HT4 receptor-mediated functions in both central nervous system (CNS) and peripheral tissues [3]. Its core utility in research stems from its ability to selectively activate 5-HT4 receptors, distinguishing it from non-selective serotonergic agents or compounds with mixed receptor activity.

Why SC-53116 Cannot Be Replaced by Other 5-HT4 Agonists or Prokinetic Agents


While several compounds target the 5-HT4 receptor, including cisapride, mosapride, and prucalopride, they are not interchangeable with SC-53116 for specific research applications. Many early prokinetic agents, such as cisapride and renzapride, exhibit mixed pharmacology, acting as both 5-HT4 agonists and 5-HT3 antagonists [1]. This dual activity confounds experimental interpretation when pure 5-HT4 receptor activation is required. Furthermore, SC-53116 demonstrates a unique tissue-specific pharmacological profile [2]. Unlike some other agonists, it acts as a potent partial agonist in the rat esophagus but shows no agonist activity in human colon or rat ileum, where it instead behaves as an antagonist [2]. This distinct functional selectivity across tissues and species underscores that substituting SC-53116 with a generic '5-HT4 agonist' can lead to different, and often misleading, experimental outcomes in studies of gastrointestinal motility or CNS function.

Quantitative Differentiation of SC-53116: Comparative Performance Data


Superior Potency of SC-53116 vs. Structural Analog in Rat TMM Functional Assay

SC-53116 exhibits significantly higher potency than its bridgehead-methyl analog and racemate in a direct head-to-head comparison. In the rat tunica muscularis mucosae (TMM) assay, a standard functional model for 5-HT4 receptor activity, SC-53116 has an EC50 of 23 nM [1]. This is approximately 20-fold more potent than the bridgehead-methyl analog (±)-2, which has an EC50 of 449 nM, and nearly 3-fold more potent than its own racemate (EC50 of 66 nM) [1].

5-HT4 Agonism Potency Comparison Structure-Activity Relationship

Tissue-Specific Pharmacology: Agonist in Rat Esophagus vs. Antagonist in Human Colon

SC-53116 exhibits distinct, tissue-dependent pharmacological activity when compared to the endogenous agonist 5-HT and other synthetic agonists. In the rat esophagus, SC-53116 acts as a potent relaxant with an EC50 of 91 ± 4 nM, though its efficacy is less than that of 5-HT (EC50 = 189 ± 15 nM) [1]. Critically, in the human colon, SC-53116 shows no agonist activity. Instead, it antagonizes the effect of 5-HT, producing a dose-ratio of 11.3 ± 0.3 at 1 µM [1]. This contrasts with 5-HT, which potently relaxes human colonic circular muscle (EC50 = 157 ± 4 nM) [1].

Gastrointestinal Motility Species Differences Functional Selectivity

Potent In Vivo Cognitive Enhancement: Reversal of Scopolamine-Induced Amnesia

In an in vivo model of cognitive impairment, central administration of SC-53116 produced a significant behavioral effect not reported for all 5-HT4 agonists. SC-53116 (10 µg/rat, i.c.v.) ameliorated the learning impairment induced by the muscarinic antagonist scopolamine (1 mg/kg, i.p.) in a passive avoidance test in rats [1]. While many 5-HT4 agonists show prokinetic activity, this demonstrates a specific, quantifiable benefit in a CNS model, establishing SC-53116 as a key tool compound for studying 5-HT4-mediated cognitive processes.

Cognitive Enhancement In Vivo Pharmacology Cholinergic System

Enhancement of Hippocampal Long-Term Potentiation (LTP) In Vivo

SC-53116 demonstrates a direct electrophysiological effect on synaptic plasticity, a cellular correlate of learning and memory. Central administration of SC-53116 (10 µg/rat, i.c.v.) augmented tetanus-induced long-term potentiation (LTP) in the hippocampal CA1 field [1]. This enhancement of LTP was blocked by the selective 5-HT4 antagonist GR 113808 (20 µg/rat, i.c.v.) and by scopolamine (1 mg/kg, i.p.), confirming the effect is mediated through 5-HT4 receptors and involves the cholinergic system [1].

Electrophysiology Synaptic Plasticity LTP

Enhancement of Gastric Emptying Comparable to Cisapride and Mosapride

In models of gastrointestinal motility, SC-53116 demonstrates prokinetic activity comparable to established agents. SC-53116 dose-dependently enhanced gastric emptying in normal rats, and importantly, also reversed the impairment of gastric emptying in a rat model of diabetic gastroparesis [1]. In the same study, this effect was also observed for the known prokinetics cisapride and mosapride, positioning SC-53116 as having equivalent efficacy in these specific assays [1].

Gastroprokinetic Gastric Emptying Diabetic Gastroparesis

Induction of Acetylcholine Release in the Hippocampus In Vivo

SC-53116 directly modulates cholinergic neurotransmission in a brain region critical for memory. In vivo microdialysis studies showed that local administration of SC-53116 (10 and 100 µM) concentration-dependently enhanced the extracellular levels of acetylcholine (ACh) in the rat hippocampus [1]. The facilitation of ACh release induced by SC-53116 (10 µM) was prevented by co-perfusion of the selective 5-HT4 antagonist GR 113808 (10 µM), confirming receptor-specificity [1].

Microdialysis Neurochemistry Cholinergic Transmission

Optimal Research Applications for SC-53116 Based on Quantitative Evidence


Investigating 5-HT4 Receptor-Mediated Cognitive Enhancement and Synaptic Plasticity

SC-53116 is ideally suited for in vivo and ex vivo studies examining the role of 5-HT4 receptors in cognitive processes. Its demonstrated ability to reverse scopolamine-induced amnesia [1], augment hippocampal LTP [1], and enhance acetylcholine release [1] makes it the reference agonist for dissecting the serotonergic-cholinergic interaction underlying learning and memory.

Dissecting Tissue-Specific 5-HT4 Receptor Pharmacology in GI Motility

Researchers should select SC-53116 to differentiate 5-HT4 receptor function across species and tissue types. Its unique profile—acting as a potent agonist in rat esophagus (EC50 91 nM) but an antagonist in human colon (dose-ratio 11.3) [1]—makes it an essential comparator compound for studies of functional selectivity, species differences, and the molecular pharmacology of gastrointestinal 5-HT4 receptors.

Use as a Reference Compound in Prokinetic Efficacy Studies

SC-53116 serves as a valuable reference compound in animal models of gastroparesis and gastric emptying. Its demonstrated prokinetic efficacy, comparable to cisapride and mosapride in reversing diabetic gastroparesis in rats [1], validates its use as a positive control or benchmark for evaluating novel gastroprokinetic agents.

Structure-Activity Relationship (SAR) Studies for 5-HT4 Agonists

Due to its status as the first selective 5-HT4 agonist [1] and its well-characterized potency (EC50 23 nM) [2], SC-53116 is an indispensable standard in SAR programs. Its potency against structural analogs like its bridgehead-methyl derivative (EC50 449 nM) and racemate (EC50 66 nM) [2] provides a clear benchmark for medicinal chemists optimizing new chemical entities targeting the 5-HT4 receptor.

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